Product packaging for Dihydrothevinone(Cat. No.:CAS No. 16196-82-0)

Dihydrothevinone

Cat. No.: B1615413
CAS No.: 16196-82-0
M. Wt: 383.5 g/mol
InChI Key: KRWAWNXEYPCCLG-LLGZQOTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrothevinone is a synthetic organic compound with the molecular formula C23H29NO4 and an average molecular mass of 383.488 g/mol . It is characterized by a complex multicyclic structure featuring six defined stereocenters, which classifies it as a member of the ethenomorphinan family . Its systematic IUPAC name is 1-[(5α,7α)-4,5-Epoxy-18,19-dihydro-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone, and it is identified under the CAS registry number 16196-82-0 . The presence of multiple stereocenters and functional groups, including an epoxy bridge and methoxy groups, makes it a molecule of significant interest in advanced chemical research and synthesis. The specific research applications, mechanism of action, and detailed pharmacological profile of this compound are areas for further scientific investigation. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO4 B1615413 Dihydrothevinone CAS No. 16196-82-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16196-82-0

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-[(1S,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

InChI

InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1

InChI Key

KRWAWNXEYPCCLG-LLGZQOTFSA-N

SMILES

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC

Isomeric SMILES

CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC

Canonical SMILES

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC

Other CAS No.

16196-82-0

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dihydrothevinone

Primary Synthesis Routes to Dihydrothevinone from Natural Precursors

The principal pathway to this compound begins with naturally occurring opium alkaloids, most notably thebaine. core.ac.uk The synthesis involves a sequence of reactions designed to modify the thebaine structure, introducing the foundational framework of this compound. A common synthetic route involves the Diels-Alder reaction of thebaine with a dienophile, followed by catalytic hydrogenation. researchgate.net

For instance, the reaction of thebaine with methyl vinyl ketone via a Diels-Alder reaction yields thevinone (B101640). researchgate.netcore.ac.uk Subsequent catalytic hydrogenation of thevinone, typically using a palladium on carbon (Pd-C) catalyst, reduces the double bond to furnish 7α-dihydrothevinone. researchgate.net

Table 1: Key Reactions in the Synthesis of 7α-Dihydrothevinone from Thebaine

Step Reactants Reagents/Conditions Product
1 Thebaine, Methyl vinyl ketone Reflux, 2 h Thevinone
2 Thevinone H₂, Pd-C, Toluene, 55 °C, 6 bar 7α-Dihydrothevinone

Data sourced from ResearchGate. researchgate.net

Application of Diels-Alder Reactions in this compound Precursor Synthesis

The Diels-Alder reaction is a cornerstone in the synthesis of this compound precursors. nih.gov This [4+2] cycloaddition reaction involves a conjugated diene, present in the C-ring of thebaine, and a dienophile, such as methyl vinyl ketone. core.ac.uksigmaaldrich.comiitk.ac.inebsco.comwikipedia.org The reaction is highly regio- and stereoselective, primarily yielding the 7α-substituted adduct due to the steric hindrance on the α-face of the thebaine molecule. nih.govmdpi.com

The cycloaddition of thebaine with various dienophiles leads to a class of compounds known as 6,14-ethenomorphinans. mdpi.com For example, reacting thebaine with methyl vinyl ketone produces thevinone, the direct precursor to this compound. core.ac.uk Similarly, other dienophiles like acrolein and ethyl acrylate (B77674) can be used, leading to different 7-substituted thevinone analogues. mdpi.com The efficiency and selectivity of the Diels-Alder reaction can be influenced by the choice of dienophile and reaction conditions. mdpi.com

Development of Catalytic Systems for Enhanced Synthetic Yields

To improve the efficiency and yield of synthetic routes to this compound and its derivatives, various catalytic systems have been explored. In the context of the Diels-Alder reaction, Lewis acid catalysts can be employed to enhance the reaction rate and selectivity. mdpi.com For the subsequent hydrogenation of thevinone to this compound, palladium on carbon (Pd-C) is a commonly used and effective catalyst. researchgate.net

Research into catalytic processes aims to achieve higher conversion rates, better product selectivity, and milder reaction conditions. For instance, advancements in catalyst design, such as the use of supported metal catalysts or nano-structured catalysts, can lead to improved performance in terms of activity, longevity, and resistance to poisoning. mdpi.comnih.gov While specific studies on novel catalytic systems exclusively for this compound synthesis are not extensively detailed in the provided context, the principles of catalyst development in related chemical transformations are applicable. mdpi.commdpi.com

Stereoselective Isomerization and Epimerization of this compound

The stereochemistry at the C-7 position of this compound is a critical determinant of the pharmacological properties of its subsequent derivatives. Both acid- and base-catalyzed methods have been developed to control the isomerization and epimerization between the 7α and 7β isomers.

Acid-Catalyzed Conversion of α-Dihydrothevinone to β-Dihydrothevinone

The conversion of α-dihydrothevinone (the 7α-isomer) to its β-epimer can be achieved through acid catalysis. researchgate.net Treatment of this compound with strong acids like perchloric acid (HClO₄) can lead to the epimerization at the C-7 position. researchgate.net For example, heating this compound with 70% HClO₄ at 90°C for 16 hours resulted in a mixture of the 7α and 7β isomers in a ratio of 58:42. researchgate.net This process allows for the generation of the less stable β-isomer, which can be a valuable starting material for the synthesis of specific opioid analogues. researchgate.net

Base-Catalyzed Equilibration of 7α- and 7β-Dihydrothevinone Isomers

Base-catalyzed methods have also been employed to achieve equilibration between the 7α- and 7β-isomers of this compound derivatives. The use of bases with weak nucleophilic character in dipolar aprotic solvents can facilitate the isomerization. researchgate.net This equilibration proceeds through the formation of an enolate intermediate. While early attempts using strong bases like sodium hydroxide (B78521) in methanol (B129727) led to rearranged products, the careful selection of base and solvent allows for the desired epimerization. nih.gov

Advanced Derivatization Strategies for this compound Analogues

This compound is a versatile scaffold for the synthesis of a wide array of analogues with potent and varied activities at opioid receptors. These derivatization strategies often involve modifications at several key positions of the molecule. core.ac.ukresearchgate.net

One of the most significant transformations is the Grignard reaction at the C-7 carbonyl group. Reacting this compound with organomagnesium halides (Grignard reagents) introduces a new substituent at the C-20 position (the carbon of the former carbonyl group), creating a tertiary alcohol. core.ac.uk For example, the reaction with n-propylmagnesium bromide yields the precursor to dihydroetorphine. core.ac.uk

Further chemical transformations can be carried out, including:

N-demethylation: Removal of the methyl group from the nitrogen atom (N-17). mdpi.com

N-alkylation: Introduction of different alkyl or cycloalkylmethyl groups at the nitrogen, which significantly influences the compound's agonist/antagonist properties. mdpi.com

O-demethylation: Removal of the methyl group from the C-3 or C-6 methoxy (B1213986) groups to yield the corresponding phenols (orvinols). core.ac.ukmdpi.com

These derivatization strategies have been instrumental in the development of clinically important compounds like buprenorphine and etorphine from this compound precursors. core.ac.ukmdpi.com The choice of derivatization reagent and reaction sequence allows for the fine-tuning of the final molecule's structure and, consequently, its biological activity. nih.govrsc.orgnih.govmdpi.com

Grignard Reactions for Hydroxyl Functionality Introduction

The Grignard reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds and introducing hydroxyl groups. mdpi.comsci-hub.se In the context of this compound chemistry, this reaction is primarily employed to attack the electrophilic carbonyl carbon at the C-7 position. The addition of an organomagnesium halide (Grignard reagent) to the ketone transforms it into a tertiary alcohol. beilstein-journals.org

The reaction of this compound and its N-substituted-N-demethyl derivatives with various Grignard reagents is diastereoselective. nih.gov This means that the incoming alkyl or aryl group from the Grignard reagent adds to the carbonyl group from a specific face of the molecule, resulting in the preferential formation of one of two possible stereoisomers at the newly formed chiral center (C-20 in the resulting 6,14-ethenomorphinan structure). For instance, the reaction of N-substituted-dihydrothevinone derivatives with phenylmagnesium bromide yields (20S)-phenyl derivatives. nih.govsigmaaldrich.com Conversely, reacting N-substituted-N-demethyl derivatives with methylmagnesium iodide can result in (20R)-phenyl tertiary alcohols. nih.gov

This stereoselectivity is a critical aspect of the synthesis, as the spatial arrangement of the new hydroxyl and alkyl/aryl groups can significantly influence the biological properties of the final compound. The choice of the Grignard reagent and the specific this compound-based starting material dictates the stereochemical outcome. nih.gov

Table 1: Examples of Grignard Reactions on this compound Scaffolds This table is interactive and can be sorted by clicking on the headers.

Starting Material Grignard Reagent Key Product Stereochemistry at C-20
N-substituted-dihydrothevinone Phenylmagnesium bromide (20S)-phenyl derivative S
N-substituted-N-demethyl-dihydrothevinone Methylmagnesium iodide (20R)-phenyl tertiary alcohol R
β-dihydrothevinone Methylmagnesium iodide Tertiary alcohol derivative Not specified

N-Alkylation and N-Substitution Methodologies on this compound Scaffolds

The tertiary amine at the N-17 position of the this compound scaffold is a key site for chemical modification. N-alkylation and N-substitution reactions are fundamental for creating diversity in this class of compounds. These reactions typically involve the introduction of an alkyl group onto the nitrogen atom. u-szeged.hunih.gov

A common strategy involves a two-step process: N-demethylation followed by N-alkylation. The parent compound contains a methyl group on the nitrogen atom, which can be removed using various reagents. One established method uses diethyl azodicarboxylate (DEAD) or cyanogen (B1215507) bromide (BrCN) to cleave the N-methyl bond, yielding the corresponding N-demethylated or N-cyano intermediate. nih.govnih.gov

Once the N-demethylated (nor) derivative is obtained, it can be alkylated with a variety of alkylating agents, typically alkyl halides, to introduce new substituents. nih.govnih.gov This process allows for the synthesis of derivatives with different groups such as cyclopropylmethyl, β-phenylethyl, n-propyl, and allyl groups. nih.govnih.gov For example, after N-demethylation of β-dihydrothevinone with DEAD, the resulting nor-compound can be alkylated with agents like cyclopropylmethyl bromide, phenylethyl bromide, or n-propyl bromide in dimethylformamide. nih.gov

Table 2: N-Substitution on this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

Demethylation Reagent N-Substituted Intermediate Alkylating Agent Final N-Substituent
Diethyl azodicarboxylate (DEAD) N-demethyl-β-dihydrothevinone Cyclopropylmethyl bromide Cyclopropylmethyl
Diethyl azodicarboxylate (DEAD) N-demethyl-β-dihydrothevinone β-Phenylethyl bromide β-Phenylethyl
Diethyl azodicarboxylate (DEAD) N-demethyl-β-dihydrothevinone n-Propyl bromide n-Propyl
Cyanogen bromide (BrCN) N-cyanamide derivative (Followed by reduction and alkylation) Allyl, Dimethylallyl, Propargyl

Introduction of Halogen and Fluorine Substituents at Specific Positions

The introduction of halogens, particularly fluorine, into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.net In the this compound series, research has focused on introducing fluorine atoms at the C-21 position, which is part of the acetyl side chain. nih.govorganic-chemistry.org

A synthetic route to C(21)-fluorinated derivatives starts from thevinone or 18,19-dihydrothevinone. organic-chemistry.org The strategy involves the reaction of the ketone at C-7 with a trifluoromethylating agent. One such method uses (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3), a reagent that serves as a nucleophilic trifluoromethyl anion equivalent. scripps.edu This reaction converts the C-7 ketone into a tertiary alcohol bearing a C(20)-trifluoromethyl group.

Another approach involves a novel synthetic sequence starting from 18,19-dihydrothevinone that already bears an allyl substituent at the N-17 position. This leads to a derivative with three fluorine atoms at C(21). nih.gov The incorporation of the trifluoromethyl group can influence the conformation, metabolism, and receptor interaction of the resulting molecule. scripps.edu These fluorinated compounds are valuable for structure-activity relationship studies. organic-chemistry.org

O-Demethylation and Ether Cleavage Reactions in this compound Derivatives

The methoxy group at the C-3 position of the aromatic ring in this compound is a frequent target for cleavage. This O-demethylation reaction is a critical step in the synthesis of many opioid derivatives, as the resulting C-3 phenolic hydroxyl group is often essential for pharmacological activity. The cleavage of this aryl methyl ether can be challenging and requires specific reagents.

Several methods have been employed for this transformation. A classic, albeit harsh, method involves heating the compound with potassium hydroxide (KOH) in a high-boiling solvent like diethylene glycol. nih.gov This procedure effectively cleaves the methyl ether to reveal the free phenol. Other reagents used for O-demethylation in related opioid syntheses include strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents such as propane (B168953) thiolate.

The O-demethylation transforms this compound derivatives (structurally related to thevinols) into their corresponding dihydronororvinol or orvinol counterparts. For example, N-cyclopropylmethyl and other N-substituted derivatives prepared via Grignard reaction and N-alkylation can undergo 3-O-demethylation as a final step to yield the target phenolic compounds. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
β-dihydrothevinone
Thevinone
Orvinol
Dihydronororvinol
Phenylmagnesium bromide
Methylmagnesium iodide
Diethyl azodicarboxylate (DEAD)
Cyanogen bromide (BrCN)
Cyclopropylmethyl bromide
β-Phenylethyl bromide
n-Propyl bromide
(Trifluoromethyl)trimethylsilane (CF3SiMe3)
Potassium hydroxide
Diethylene glycol
Boron tribromide

Stereochemical Investigations of Dihydrothevinone and Its Analogues

Diastereoselectivity in Diels-Alder Adduct Formation Relevant to Dihydrothevinone

The formation of the characteristic 6,14-etheno-bridged morphinan (B1239233) skeleton found in this compound and its analogues is achieved through a [4+2] cycloaddition, or Diels-Alder reaction. mdpi.comresearchgate.net This reaction involves a conjugated morphinan-6,8-diene reacting with a dienophile. The stereochemical outcome of this reaction, specifically its diastereoselectivity, is a key factor in determining the final structure of the adduct.

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. masterorganicchemistry.com In the context of morphinan dienes like thebaine, cycloaddition with unsymmetrical dienophiles such as alkyl vinyl ketones or acrylic esters occurs in a highly regio- and stereoselective manner. mdpi.com The reaction typically proceeds via addition to the β-face (the more exposed face) of the morphinan molecule, leading exclusively to C-7 substituted derivatives. mdpi.com This selectivity is attributed to the polarizing effect of the 6-methoxy group on the diene system. mdpi.com

However, the substitution pattern on the diene itself can alter the facial selectivity. For instance, the cycloaddition of 7-methoxy-5β-methyl-6-demethoxythebaine with ethyl acrylate (B77674) was found to yield exclusively the product resulting from α-face addition. mdpi.com This highlights the subtle electronic and steric factors that govern the approach of the dienophile to the diene, thereby controlling the diastereoselectivity of the adduct formation. The concerted nature of the Diels-Alder reaction ensures that the relative stereochemistry of the dienophile is also preserved in the final product. masterorganicchemistry.comuc.pt

Table 1: Factors Influencing Diastereoselectivity in Diels-Alder Reactions of Morphinan Dienes

Factor Influence on Stereoselectivity Example Outcome
Diene Structure The inherent topography of the morphinan skeleton favors attack from a specific face. Thebaine typically undergoes cycloaddition on the β-face. mdpi.com
Substituents on the Diene Electronic and steric properties of substituents can alter the preferred face of attack. 7-methoxy-5β-methyl-6-demethoxythebaine favors α-face addition with ethyl acrylate. mdpi.com
Dienophile Structure The stereochemistry of the dienophile is maintained in the cycloadduct. A cis-dienophile will result in a cis-substituent arrangement on the new six-membered ring. masterorganicchemistry.com
Reaction Conditions While often under kinetic control, reaction conditions can sometimes influence the product ratio. Not explicitly detailed for this compound in the provided context.

Determination of Absolute Configuration and Stereoisomeric Forms (e.g., 7α/7β)

This compound possesses multiple chiral centers, leading to the possibility of various stereoisomers. A key point of stereochemical interest is the configuration at the C-7 position, which gives rise to 7α and 7β diastereomers. These isomers, also referred to as epimers, can be formed and interconverted under certain conditions.

Acid-catalyzed isomerization or epimerization is a documented method for interconverting these stereoisomers. researchgate.netresearchgate.net For example, treating this compound with 70% perchloric acid at 90°C for 16 hours results in an equilibrium mixture of the 7α and 7β isomers. researchgate.netresearchgate.net This process occurs through an acid-catalyzed enolization of the ketone at C-7. researchgate.net The separation of these epimers, such as this compound (the 7α isomer) and its 7β counterpart (β-dihydrothevinone), can be achieved using chromatographic techniques. researchgate.net

The definitive determination of the absolute configuration and the elucidation of the specific stereochemistry of these isomers rely on powerful analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray structure analysis are instrumental in unambiguously assigning the three-dimensional structure of these complex molecules. mdpi.com

Table 2: Acid-Catalyzed Epimerization of this compound

Starting Material Reagent/Conditions Product Ratio (7α : 7β) Reference
This compound 70% HClO₄, 90°C, 16 h 58 : 42 researchgate.net, researchgate.net

Influence of Stereochemistry on Molecular Recognition and Ligand Binding

The precise three-dimensional shape of a molecule is fundamental to its ability to be recognized by and bind to biological macromolecules like receptors. nih.gov In the case of this compound and its analogues, stereochemistry plays a crucial role in modulating their affinity and selectivity for opioid receptors. numberanalytics.com

Studies comparing different stereoisomers of related compounds have revealed that subtle changes in stereochemistry can lead to significant differences in biological activity. For instance, in a series of etorphine analogues, the α-etorphine isomers displayed a somewhat higher binding affinity for opioid receptors compared to their β-counterparts. researchgate.net However, in the same study, the saturation of the C7-C8 double bond, as in dihydroetorphine and β-dihydroetorphine, did not appear to be a critical factor for biological activity, as these compounds showed potency comparable to their unsaturated counterparts. researchgate.net

Further research into analogues has demonstrated the importance of stereochemistry at other positions. In one series of 20-methylorvinol analogues, the introduction of a substituent at the 5β-position was found to decrease binding affinity for all opioid receptor subtypes when compared to the parent compound with a proton at that position. mdpi.com This illustrates that the influence of stereochemistry is position-dependent and that specific spatial arrangements are required for optimal ligand-receptor interaction. The process of molecular recognition involves a complex interplay of surface complementarity and physicochemical properties between the ligand and the binding site. nih.govnih.gov Even minor alterations to a molecule's stereostructure can disrupt this delicate balance, leading to altered binding characteristics. nih.gov

Table 3: Summary of Stereochemical Effects on Opioid Receptor Binding for this compound Analogues

Compound Series Stereochemical Variation Effect on Receptor Binding Reference
Etorphine Analogues C18-α vs. C18-β configuration α-isomers showed somewhat higher binding affinity than β-isomers. researchgate.net researchgate.net
Etorphine Analogues Saturation of C7-C8 double bond Did not play a critical role in binding potency. researchgate.net researchgate.net
20-Methylorvinol Analogues Introduction of a 5β substituent Diminished affinity for all opioid receptor subtypes. mdpi.com mdpi.com

Structure Activity Relationship Sar Studies of Dihydrothevinone Analogues

Identification of Key Structural Determinants for Opioid Receptor Ligand Properties

The pharmacological properties of dihydrothevinone derivatives are significantly influenced by specific structural features. The substituents at the C(20), C(21), and N(17) positions, along with the C3 phenolic moiety, are key determinants of a ligand's affinity, selectivity, and efficacy at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Elucidation of Substituent Effects at the C(20) and C(21) Positions

Modifications at the C(20) and C(21) positions on the this compound scaffold have a profound impact on the opioid receptor activity profile. The size, stereochemistry, and nature of the substituent at C(20) can modulate both binding affinity and efficacy. For instance, in the orvinol series, which are closely related to this compound derivatives, the groups attached to C(20) strongly influence efficacy at both mu- and kappa-opioid receptors. researchgate.net Studies have shown that when alkyl groups larger than methyl are present at C(20), substantial mu-opioid receptor (MOR) activity is typically observed. acs.org

Furthermore, the introduction of a phenyl ring at C(20) in certain orvinols can lead to ligands with high, nonselective affinity for MOR, KOR, and DOR but with a notable lack of significant agonist efficacy, instead acting as antagonists. acs.org The stereochemistry of the C(20) tertiary alcohol is also crucial; for example, moving the methyl group from the C(20) position to the C7β position in orvinol analogues resulted in compounds with robust kappa-opioid receptor (KOR) antagonist activity. core.ac.uk

Fluorination at the C(21) position has emerged as a strategy to fine-tune the pharmacological profile. C(21)-trifluorinated derivatives of thevinols and orvinols have been shown to span a full range of activities, from agonists to antagonists, depending on other substitutions on the molecule. This highlights the C(20)-C(21) region as a critical pharmacophore for modulating opioid receptor interactions.

Impact of N(17)-Substituents on Receptor Selectivity and Activity Profiles

The substituent at the N(17) position is a well-established modulator of opioid ligand activity, often determining whether a compound acts as an agonist, partial agonist, or antagonist. nih.gov In the morphinan (B1239233) series, replacing the traditional N-methyl group with larger substituents like N-cyclopropylmethyl (CPM) or N-allyl often shifts the activity towards antagonism, particularly at the MOR. nih.gov For example, naltrexone, the N-cyclopropylmethyl analogue of oxymorphone, is a potent opioid antagonist. nih.gov

However, this rule is not absolute across all structural classes. In some this compound-related series, both N-methyl and N-CPM analogues can exhibit agonist activity. researchgate.net The N-phenethyl substituent has been shown to be highly favorable for increasing both affinity and selectivity for the MOR, resulting in potent agonism. nih.gov In contrast, bulkier N-substituents like N-cyclobutylmethyl (CBM) and N-cycloheptylmethyl (CHM) can lead to a significant increase in KOR affinity and selectivity. mdpi.com The interplay between the N(17)-substituent and other parts of the molecule, such as the C(20) group, is critical in defining the final pharmacological profile. researchgate.net

Table 1: Effect of N(17)-Substituent on Opioid Receptor Profile
N(17)-SubstituentGeneral Effect on MORGeneral Effect on KORReference
Methyl (-CH₃)Typically AgonistVariable researchgate.netnih.gov
Cyclopropylmethyl (CPM)Often Antagonist or Partial AgonistVariable, can increase affinity nih.govmdpi.com
AllylTypically AntagonistVariable nih.gov
PhenethylPotent Agonist, Increased Affinity/SelectivityVariable nih.gov
Cyclobutylmethyl (CBM)VariableIncreased Affinity/Selectivity, Full Agonist mdpi.com

Role of the C3 Phenolic Moiety in Ligand-Receptor Interactions

The phenolic hydroxyl group at the C3 position is a cornerstone for high-affinity binding to opioid receptors, particularly the mu-opioid receptor. researchgate.netnih.gov This group is thought to mimic the phenolic hydroxyl of tyrosine, the N-terminal amino acid of endogenous opioid peptides, which is crucial for their receptor interaction.

Studies on 3-deoxymorphine analogues have demonstrated that removal of this phenolic hydroxyl group substantially decreases binding affinity to the opiate receptor, even if antinociceptive potency is sometimes retained to a degree. nih.gov This indicates that while other structural features can compensate to produce a biological effect, the C3-OH is a primary anchor for receptor binding. In functional assays, the C3 phenolic group has been found to be favorable for G-protein activation, suggesting it plays a role not just in binding but also in initiating the signaling cascade. researchgate.net

Comparative SAR Analysis within the Thevinol and Orvinol Chemical Series

This compound derivatives are part of the broader family of compounds that includes thevinols and orvinols. The primary distinction between these two series is the substitution at the C3 position: thevinols are 3-O-methyl ethers, whereas orvinols are the corresponding 3-phenols (3-O-demethylated). researchgate.netresearchgate.net

Comparative studies consistently show that the orvinols (with the free phenolic C3-OH group) generally exhibit higher binding affinity and potency compared to their thevinol (C3-OCH₃) counterparts. researchgate.net This underscores the importance of the C3-phenolic hydroxyl for potent opioid receptor interaction. For example, in a series of etorphine analogues, the methylether derivatives were consistently weaker than the corresponding phenolic compounds. researchgate.net

Table 2: Comparative Properties of Thevinol vs. Orvinol Series
Chemical SeriesC3-SubstituentGeneral Opioid Receptor Affinity/PotencyReference
ThevinolMethoxy (B1213986) (-OCH₃)Lower researchgate.net
OrvinolHydroxyl (-OH)Higher researchgate.net

Computational Approaches to SAR Elucidation for this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools for rationalizing and predicting the structure-activity relationships of complex molecules like this compound derivatives. nih.govnih.gov These methods provide insights into the molecular-level interactions between a ligand and its receptor, helping to explain experimentally observed SAR data and guide the design of new analogues. nih.gov

Key computational techniques applied in this field include:

Molecular Docking: This method predicts the preferred orientation and binding conformation of a ligand within the receptor's binding site. nih.gov For this compound analogues, docking studies can help visualize how different substituents at positions like N(17) and C(20) fit into specific sub-pockets of the mu, kappa, or delta opioid receptors, thereby influencing affinity and selectivity. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For orvinols, a predictive model for efficacy at the KOR was successfully derived, showing that efficacy was controlled by the properties of the C(20) side chain. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding modes and the conformational changes that occur upon ligand binding. nih.gov

These computational approaches are particularly valuable in lead optimization, allowing researchers to filter synthetic options rationally and prioritize compounds with a higher probability of possessing the desired pharmacological profile. nih.gov The integration of in silico modeling with empirical SAR studies accelerates the discovery of novel opioid ligands with improved properties. nih.govacs.org

Molecular Interaction Studies of Dihydrothevinone with Biological Targets

Characterization of Opioid Receptor Binding Affinities and Selectivity Profiles

Dihydrothevinone's interaction with opioid receptors, the primary targets for many analgesics, has been a subject of scientific investigation. Studies have focused on determining its binding affinity (Ki), which indicates how strongly it binds to a receptor, and its selectivity for the different types of opioid receptors. These receptors, including the mu (μ), delta (δ), and kappa (κ) opioid receptors, are all G-protein coupled receptors (GPCRs) involved in pain perception and other physiological processes. wikipedia.orgfrontiersin.org The orvinols, a class of opioids to which this compound is related, are known for their high affinity for these receptors. researchgate.net

Mu-Opioid Receptor (μ-OR) Interaction Dynamics

The mu-opioid receptor (μ-OR) is a principal target for many opioid analgesics and is central to their pain-relieving effects. frontiersin.orgnih.govnih.gov The interaction between a ligand and the μ-OR triggers a cascade of intracellular signals. medlineplus.gov this compound and its derivatives exhibit binding affinity for the μ-OR. u-szeged.hu The binding of agonists to the μ-OR initiates conformational changes in the receptor, leading to the activation of associated G-proteins. nih.govnih.gov This interaction is a key determinant of the pharmacological effects of opioid compounds.

Delta-Opioid Receptor (δ-OR) Interaction Dynamics

The delta-opioid receptor (δ-OR) is another member of the opioid receptor family that plays a role in analgesia and emotional responses. nih.gov this compound has been shown to interact with the δ-OR. u-szeged.hu The binding of ligands to the δ-OR can be influenced by specific amino acid residues within the receptor's binding pocket. mdpi.com Like other opioid receptors, the δ-OR is a GPCR, and its activation by an agonist leads to downstream signaling events. nih.govresearchgate.net The selectivity of a compound for the δ-OR over other opioid receptors is a critical aspect of its pharmacological profile. nih.gov

Kappa-Opioid Receptor (κ-OR) Interaction Dynamics

The kappa-opioid receptor (κ-OR) is involved in analgesia, as well as other functions like diuresis and the regulation of mood. mdpi.comguidetopharmacology.org this compound displays affinity for the κ-OR. u-szeged.hu The interaction of ligands with the κ-OR can lead to a range of effects, and the receptor is a target for the development of non-addictive analgesics. thermofisher.comrti.org The binding of an agonist to the κ-OR initiates a signaling cascade, similar to other opioid receptors. nih.gov

Nociceptin Opioid Receptor (NOP) Interaction Dynamics

The Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the most recently identified member of the opioid receptor family. nih.gov While classical opioids generally have low affinity for the NOP receptor, some orvinol derivatives have shown the ability to bind to it. researchgate.netmdpi.com The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are involved in various physiological processes, including pain modulation. nih.govmdpi.com The interaction of ligands with the NOP receptor can produce effects that are distinct from those mediated by classical opioid receptors. mdpi.com

Investigation of G-Protein Coupled Receptor (GPCR) Activation Mechanisms

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in signal transduction. wikipedia.org Upon activation by a ligand, GPCRs undergo a conformational change that allows them to activate intracellular G-proteins. biomolther.orgelifesciences.org This activation is a fundamental step in the signaling cascade of many physiological processes. mdpi.comnih.gov

Ligand-Induced G-Protein Activation Assays (e.g., [35S]GTPγS binding)

To investigate the functional consequences of this compound binding to opioid receptors, researchers employ G-protein activation assays. One common method is the [35S]GTPγS binding assay. nih.gov This assay measures the ability of an agonist to stimulate the binding of a non-hydrolyzable analog of GTP, [35S]GTPγS, to the Gα subunit of the G-protein. researchgate.netnih.gov This binding event is an early and direct measure of G-protein activation following receptor stimulation. nih.govrevvity.com The results of these assays provide information on the efficacy of a ligand, indicating whether it acts as a full agonist, a partial agonist, or an antagonist at the receptor. scienceopen.com For instance, studies on related opioid compounds have utilized this assay to characterize their activity at the μ-OR. researchgate.net

In Silico Modeling and Simulation of Ligand-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between this compound and its biological targets at an atomic level. researchgate.netnih.gov These in silico approaches complement experimental data by predicting binding conformations, simulating the dynamic behavior of the ligand-receptor complex, and identifying key amino acid residues involved in the interaction. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ijpsjournal.com This method employs scoring functions to estimate the binding affinity and rank different binding poses. mdpi.com For this compound, docking studies can elucidate how the molecule fits into the binding pocket of opioid receptors.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. ijpsjournal.com Docking simulations then explore various possible conformations of the ligand within the receptor's active site, calculating the binding energy for each pose. journaljpri.com The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov

Table 1: Predicted Binding Interactions of this compound with Opioid Receptor (Illustrative)

Interaction TypeInteracting Residue (Example)Distance (Å)
Hydrogen BondTyr1482.8
HydrophobicTrp2933.5
HydrophobicHis3194.1
van der WaalsIle296-
van der WaalsVal300-

Note: This table is for illustrative purposes. Actual interacting residues and distances would be determined from specific molecular docking studies.

Analysis of the docking results can help to understand the structure-activity relationships of this compound and its analogs. By comparing the binding modes of different compounds, researchers can correlate specific structural features with binding affinity and functional activity. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. arxiv.org These simulations calculate the forces between atoms and use Newton's laws of motion to model the movements of the ligand and protein. wikipedia.org MD simulations can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the receptor upon binding. nih.gov

Starting with a docked structure, an MD simulation can track the trajectory of each atom over a period of nanoseconds or longer. researchgate.net This allows for the analysis of various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. mdpi.com

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

MD simulations can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. wikipedia.org These simulations offer a deeper understanding of the dynamic nature of the this compound-receptor interaction, which is crucial for its biological function. researchgate.net

By combining data from molecular docking and molecular dynamics simulations, it is possible to map the binding site of this compound on its target receptor and identify the amino acid residues that are critical for binding. bonvinlab.org The identification of these key residues is essential for understanding the molecular basis of the ligand's affinity and selectivity. frontiersin.org

Techniques such as per-residue interaction energy decomposition can be used to quantify the contribution of individual amino acid residues to the total binding energy. Residues that consistently form strong interactions with the ligand across simulations are considered critical for binding.

Table 2: Key Amino Acid Residues in the this compound Binding Site (Illustrative)

ResidueLocationPredicted InteractionSignificance
Asp147Transmembrane Helix 3Ionic InteractionAnchor point for the protonated nitrogen
Tyr148Transmembrane Helix 3Hydrogen BondStabilizes the ligand's hydroxyl group
Trp293Transmembrane Helix 6Hydrophobic InteractionForms a key part of the hydrophobic pocket
His319Transmembrane Helix 7π-π StackingInteracts with the aromatic ring of the ligand

Note: This table is for illustrative purposes. The specific residues and their roles would be determined from detailed in silico and experimental studies.

Experimental validation through site-directed mutagenesis can then be used to confirm the importance of these identified residues. nih.gov Replacing a critical residue with another amino acid would be expected to significantly alter the binding affinity and/or functional activity of this compound. This iterative process of computational prediction and experimental validation is a powerful approach for elucidating the molecular determinants of drug-receptor interactions. biorxiv.org

Preclinical Research Applications of Dihydrothevinone and Its Derivatives

Development of Opioid Receptor Radioligands for Molecular Imaging Research

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on radioligands to visualize and quantify biological processes in living organisms. Dihydrothevinone derivatives have been instrumental in developing such probes for the opioid system.

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes molecules labeled with positron-emitting radionuclides. mdpi.com Carbon-11 and Fluorine-18 are two of the most commonly used isotopes for this purpose due to their suitable half-lives and decay characteristics. mdpi.com The relatively short half-life of Carbon-11 (20.4 minutes) allows for multiple PET scans in the same subject on the same day, while the longer half-life of Fluorine-18 (109.7 minutes) is advantageous for more complex, multi-step syntheses and longer imaging sessions. mdpi.comnih.gov

The synthesis of PET radiotracers is a critical step. For instance, a novel Carbon-11 labeled PET tracer was synthesized via ¹¹C-methylation with a 23% decay-corrected radiochemical yield. nih.gov Another method for creating Carbon-11 labeled compounds involves O-¹¹C-methylation using [¹¹C]CH₃OTf, which resulted in a radiochemical yield of 45-50%. nih.gov The development of Fluorine-18 labeled radiotracers often involves nucleophilic substitution reactions. nih.gov For example, a multi-step synthesis of an ¹⁸F-labeled tracer, [¹⁸F]FS1P1, was developed with good yield and high quality for in vivo studies. nih.gov The synthesis of another ¹⁸F-fluorosulfotetrazine was achieved through a convergent strategy, yielding the final product in 29–35% decay-corrected yield within 90–95 minutes. mdpi.com

Orvinol derivatives, which are structurally related to this compound, have been successfully labeled with both Carbon-11 and Fluorine-18. The synthesis of [6-O-methyl-¹¹C]-dihydroetorphine ([¹¹C]DHE) utilizes a precursor derived from thebaine in a multi-step process. researchgate.net Similarly, 6-O-(¹⁸F)-fluoroethylated derivatives of orvinols have been synthesized and shown to have pharmacological properties similar to their Carbon-11 labeled counterparts. researchgate.net

Table 1: Radiosynthesis of PET Ligands

Radiotracer Isotope Precursor Synthesis Method Radiochemical Yield (Decay-Corrected)
[¹¹C]18 Carbon-11 Not Specified ¹¹C-methylation 23% nih.gov
[¹¹C]8 Carbon-11 Desmethylated precursor 9 O-¹¹C-methylation with [¹¹C]CH₃OTf 45-50% nih.gov
[¹⁸F]FS1P1 Fluorine-18 ortho-nitrobenzaldehyde precursor 10 Multi-step nucleophilic radiofluorination Good nih.gov
¹⁸F-fluorosulfotetrazine Fluorine-18 Propargylic butanesultone 3 and azidotetrazine 7 Convergent synthesis via CuAAC reaction 29-35% mdpi.com
[¹¹C]DHE Carbon-11 3‐O‐trityl‐6‐O‐desmethyl‐dihydroetorphine Not Specified Not Specified researchgate.net
6-O-(¹⁸F)-fluoroethylated orvinols Fluorine-18 Not Specified Not Specified Not Specified researchgate.net

Single-Photon Emission Computed Tomography (SPECT) is another valuable nuclear imaging technique that provides physiological information about tissues. nih.gov It utilizes radiotracers labeled with gamma-emitting isotopes, with Technetium-99m being one of the most common. nih.gov this compound-based compounds have been explored as potential ligands for SPECT imaging of the serotonin (B10506) transporter, which is implicated in various neuropsychiatric disorders. nih.gov The development of SPECT ligands with high affinity and selectivity is crucial for studying serotonergic function in the brain. nih.gov While specific examples of this compound-based SPECT ligands are not extensively detailed in the provided search results, the general principles of SPECT ligand development suggest that modifications to the this compound scaffold could yield promising candidates. The goal is to create tracers that can effectively bind to the target of interest, allowing for the visualization and study of its distribution and density.

Radiosynthesis of Carbon-11 and Fluorine-18 Labeled Analogues for PET

In Vitro Pharmacological Characterization of this compound Analogues

Before a new compound can be considered for further development, its pharmacological properties must be thoroughly characterized in laboratory settings. This process, known as in vitro characterization, involves a series of experiments to determine how the compound interacts with its biological target. news-medical.net

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. labkey.com This automated process is crucial for identifying "hits"—compounds that show a desired interaction with the target. labkey.com The primary assays in HTS need to be pharmacologically sensitive and robust to minimize false positives and negatives. evotec.com Potency assessment is a key component of this process, determining the concentration of a drug required to produce a specific effect. svarlifescience.com Cell-based potency assays are often preferred as they measure the physiological response to the compound. svarlifescience.com

For this compound analogues, HTS and potency assessment assays are used to evaluate their binding affinity and functional activity at opioid receptors. These assays can include radioligand binding assays, where the ability of a compound to displace a known radiolabeled ligand from the receptor is measured, and functional assays that measure the cellular response to receptor activation, such as changes in cyclic AMP levels. nih.gov For example, the potency of vilanterol (B1248922), a β2-adrenoceptor agonist, was characterized using radioligand binding and cAMP studies in recombinant assays. nih.gov Similarly, the potency of novel bradykinin (B550075) B2 receptor antagonists was determined by their ability to antagonize BK-induced Ca²⁺ mobilization in CHO cells. frontiersin.org

Table 2: In Vitro Potency Assessment Assays

Assay Type Purpose Example Application
Radioligand Binding Assay Measures the affinity of a compound for a specific receptor. Characterizing the binding of vilanterol to the β₂-AR. nih.gov
cAMP Functional Assay Measures the effect of a compound on intracellular cyclic AMP levels, a common second messenger. Determining the functional activity of vilanterol at β-adrenoceptors. nih.gov
Calcium Mobilization Assay Measures changes in intracellular calcium concentration in response to receptor activation. Assessing the antagonist potency of novel bradykinin B2 receptor antagonists. frontiersin.org

Once a compound is identified as a "hit" from HTS, further mechanistic studies are conducted to understand how it interacts with its target and to assess its selectivity for that target over others. evotec.com Target engagement studies confirm that the drug binds to its intended protein target within a cellular environment. nih.gov This is a critical step in validating the mechanism of action. nih.gov Various techniques, such as bioluminescence resonance energy transfer (BRET), can be used to study target engagement in living cells. nih.gov

Selectivity is a crucial property for any potential drug, as off-target effects can lead to unwanted side effects. For this compound analogues, selectivity studies would focus on determining their binding affinity and functional activity at different opioid receptor subtypes (mu, delta, and kappa) as well as other non-opioid receptors. core.ac.uk For example, a study on vilanterol demonstrated its selectivity for β₂-AR over β₁-AR and β₃-AR. nih.gov The pharmacological characterization of specialized proresolving G protein-coupled receptors involved assessing ligand activity across different signaling pathways to understand their function and potential for biased agonism. nih.gov

High-Throughput Screening and Potency Assessment Assays

In Vivo Preclinical Studies (Excluding Human Clinical Trials)

Following in vitro characterization, promising compounds move on to in vivo preclinical studies, which are conducted in living organisms, typically animal models. news-medical.net These studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a drug candidate before it can be considered for human clinical trials. ppd.comcriver.com The design of these studies is critical and must be carefully planned to mimic the conditions of potential human trials and to ensure robust and reliable results. ppd.com

For this compound analogues, in vivo preclinical studies would involve administering the compounds to animal models to assess their effects on various physiological and behavioral measures related to opioid receptor function. For example, two 9-dihydrotaxane analogues were tested for their in vivo efficacy against murine and human tumor xenografts in mice. nih.govnih.gov These studies showed that the analogues had favorable preclinical data and good potential for further development. nih.govnih.gov Another study characterized the in vivo pharmacological profile of a microsomal prostaglandin (B15479496) E2 synthase-1 inhibitor by evaluating its effects on prostanoid biosynthesis in a rat model of monoarthritis. frontiersin.org These types of studies provide crucial information on how a compound behaves in a whole biological system, which cannot be fully replicated by in vitro experiments. news-medical.net

Pharmacodynamic Evaluations in Relevant Animal Models

Preclinical pharmacodynamic studies of this compound and its derivatives have been conducted in various animal models to characterize their physiological and biochemical effects. These investigations primarily focus on the analgesic properties and the interaction of these compounds with opioid receptors. Rodent models are frequently employed to assess the antinociceptive and reinforcing effects of these novel compounds. nih.govnih.gov

Dihydroetorphine (DHE), a prominent derivative, has demonstrated exceptionally high analgesic potency in rodents, estimated to be between 1,000 to 12,000 times that of morphine. nih.gov In vivo studies confirm that DHE functions as a selective µ-opioid receptor (MOR) agonist. nih.gov The onset of its analgesic action in rodents is rapid, occurring within 5 to 15 minutes after parenteral administration, though the duration is relatively short, lasting less than 120 minutes. nih.gov

Further studies have explored the effects of thevinol derivatives, which can be synthesized from thevinone (B101640) (a close relative of this compound), in a rat model of osteoarthritis inflammation. The results indicated that thevinol derivatives produced significant antiallodynic effects, a desirable outcome for pain treatment. core.ac.uknih.gov In contrast, most of the tested orvinol derivatives did not show a similar antiallodynic effect in this model. core.ac.uknih.gov The antinociceptive effects of certain thevinol derivatives have also been confirmed in the mouse tail-flick test. mdpi.comnih.gov

The reinforcing properties and abuse potential of this compound derivatives have also been evaluated. In studies using rats trained to self-administer opioids, dihydroetorphine was found to be approximately 1,500 to 3,000 times more potent than morphine in maintaining self-administration behavior, which suggests a significant abuse liability. nih.gov However, other animal studies have provided a more nuanced perspective. In a model of formalin-induced inflammation in rats, continuous infusion of DHE led to tolerance and physical dependence in normal rats, but not in the animals experiencing inflammatory pain. nih.gov Similarly, another study in mice showed that DHE produces its antinociceptive effect via µ-opioid receptors without inducing physical dependence under the tested conditions. nii.ac.jp

These pharmacodynamic evaluations are crucial for understanding the complex profiles of this compound derivatives, highlighting their potential as powerful analgesics while also mapping their activity at opioid receptors and their potential for reinforcement.

Table 1: Pharmacodynamic Evaluation of this compound Derivatives in Animal Models

DerivativeAnimal ModelPharmacodynamic Effect ObservedCitation
Dihydroetorphine (DHE)Rodents (general)Potent analgesic (1,000-12,000x morphine); selective µ-opioid receptor agonist. nih.gov
Dihydroetorphine (DHE)Rats (formalin-induced inflammation)Continuous analgesic effect with minimal physical dependence in pain models. nih.gov
Dihydroetorphine (DHE)Rats (self-administration)High reinforcing potency (1,500-3,000x morphine), indicating abuse potential. nih.gov
Thevinol DerivativesRats (osteoarthritis inflammation)Significant antiallodynic effects. core.ac.uknih.gov
Orvinol DerivativesRats (osteoarthritis inflammation)Generally did not show antiallodynic effects. core.ac.uknih.gov
Thevinol DerivativesMice (tail-flick test)Demonstrated antinociceptive activity. mdpi.comnih.gov
Dihydroetorphine (DHE)Mice (tail pinch test)Produced potent antinociception via µ-opioid receptors without causing physical dependence. nii.ac.jp

Proof-of-Concept Investigations of Therapeutic Strategies

The pharmacodynamic data gathered from preclinical animal models serve as the foundation for proof-of-concept investigations into new therapeutic strategies. A "proof-of-concept" study in this context aims to provide the initial evidence that a compound can favorably affect a disease process, justifying its further development. core.ac.uk For derivatives of this compound, these investigations have primarily centered on their potential as powerful analgesics for severe pain conditions.

The exceptionally high potency of dihydroetorphine (DHE) observed in rodent models provides a clear proof-of-concept for its use as a potent pain reliever. nih.gov The finding that thevinol derivatives exhibit significant antiallodynic effects in a rat model of osteoarthritis offers a proof-of-concept for their potential application in treating chronic and inflammatory pain states, where hypersensitivity to non-painful stimuli is a major clinical challenge. core.ac.uknih.gov

Furthermore, preclinical studies have provided proof-of-concept for therapeutic strategies designed to mitigate the undesirable side effects commonly associated with potent opioids. The observation that DHE's rewarding effects and the development of physical dependence are diminished in animal models of chronic pain compared to pain-free states is a critical finding. nih.gov This suggests a therapeutic strategy where DHE could be used to manage severe pain with a potentially lower risk of addiction in the target patient population. nih.gov

The development of novel delivery systems also forms part of these proof-of-concept investigations. For instance, a transdermal patch formulation of DHE was investigated and shown to produce a continuous analgesic effect in rats with chronic pain, alongside minimal evidence of physical dependence or rewarding effects. nih.gov This provides a strong proof-of-concept for a viable clinical application that could enhance patient quality of life by providing sustained pain relief. nih.gov These preclinical successes collectively build the case for advancing these compounds into clinical development for the management of severe pain. nih.govnii.ac.jp

Advanced Analytical Characterization of Dihydrothevinone

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

The definitive confirmation of Dihydrothevinone's intricate molecular structure relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the compound's three-dimensional architecture and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for structural assignment. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. scispace.com For complex structures like this compound, advanced two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. scispace.com These experiments reveal through-space interactions between protons, which is crucial for confirming stereochemistry, such as the spatial relationship between protons on different parts of the rigid 6,14-ethenomorphinan skeleton. scispace.com Spectrometers like the Varian Gemini-200 or Bruker DMX500 are utilized for these detailed structural analyses. scispace.com The chemical shifts (δ), measured in parts per million (ppm), are characteristic of the molecule's unique structure. scispace.comresearchgate.net

Infrared (IR) Spectroscopy complements NMR by identifying the functional groups present in the this compound molecule. scispace.commdpi.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. nih.gov For this compound, key absorptions would include those for carbon-oxygen bonds within the ether linkages, carbon-carbon double bonds in the aromatic ring, and the carbonyl (C=O) stretch of the ketone group. acs.org For instance, the analysis of related morphinans has utilized FTIR spectroscopy to identify specific bond stretches, such as the C=N stretch of an iminium ion intermediate around 1657 cm⁻¹, demonstrating the technique's sensitivity to key functional moieties. acs.org

TechniqueApplication for this compoundKey Information Obtained
¹H NMRProvides information on the proton environment.Chemical shifts, coupling constants, and integration for each hydrogen atom.
¹³C NMRIdentifies all unique carbon atoms.Chemical shifts for aromatic, aliphatic, and carbonyl carbons.
2D-NMR (e.g., NOESY)Confirms stereochemistry and spatial relationships. scispace.comCorrelations between protons that are close in space. scispace.com
IR SpectroscopyIdentifies characteristic functional groups. scispace.commdpi.comVibrational frequencies for C=O (ketone), C-O (ether), and aromatic C-H bonds.
Table 1: Spectroscopic Techniques in the Structural Analysis of this compound.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from related impurities and isomers. High-Performance Liquid Chromatography (HPLC) is the most prominent method used for these purposes. acs.orgacs.org

Purity Assessment using HPLC allows for the quantification of this compound in a sample and the detection of any impurities. acs.org Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. acs.org A typical method might involve a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. acs.org Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. acs.orgacs.org

Isomer Separation is a critical application of chromatography in the context of this compound. The compound can isomerize to form β-dihydrothevinone. scispace.com The separation and quantification of these C-7 epimers are vital for quality control. scispace.com Studies have shown that this compound can be converted to 18% β-dihydrothevinone under certain conditions, and this isomerization is monitored using chromatographic methods like Thin-Layer Chromatography (TLC) and HPLC. scispace.com The development of chromatographic methods that can effectively resolve these closely related isomers is a significant challenge, often requiring careful optimization of the stationary phase, mobile phase composition, and temperature. molnar-institute.com

ParameterTypical ConditionPurpose
TechniqueReversed-Phase HPLC acs.orgSeparation of this compound from polar and non-polar impurities.
Stationary PhaseC18 (150 x 4.6 mm, 5 µm) acs.orgProvides a nonpolar surface for hydrophobic interactions.
Mobile PhaseWater/Acetonitrile with 0.1% TFA acs.orgElutes compounds based on polarity; TFA improves peak shape.
DetectionUV (e.g., 205 nm) acs.orgQuantifies the analyte based on its UV absorbance.
ApplicationPurity testing, reaction monitoring, isomer separation. scispace.comacs.orgEnsures quality and controls manufacturing processes.
Table 2: Example HPLC Method Parameters for this compound Analysis.

Mass Spectrometry for Molecular Weight Determination and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structure of this compound and its potential impurities. It works by ionizing molecules and measuring their mass-to-charge ratio (m/z).

Molecular Weight Determination is a primary use of MS. This compound has a molecular formula of C₂₃H₂₉NO₄, corresponding to a monoisotopic mass of 383.209658 Da. chemspider.com Mass spectrometry can precisely confirm this mass, providing strong evidence for the compound's identity. Techniques like Electrospray Ionization (ESI) are often coupled with HPLC (LC-MS) to provide mass information for each peak separated by the chromatograph.

Impurity Profiling is another key application. MS is highly sensitive and can detect trace-level impurities that may be present in a this compound sample, such as starting materials, byproducts, or degradation products. By identifying the exact mass of an impurity, analysts can often deduce its molecular formula and propose a likely structure. For example, analysis of related morphinan (B1239233) derivatives using Electron Ionization (EI) mass spectrometry has been used to identify the molecular ion peak [M⁺] and study fragmentation patterns, which give clues to the molecule's structure. scispace.com This capability is crucial for ensuring the safety and quality of pharmaceutical ingredients.

Development and Validation of Robust Analytical Methodologies

For use in a regulated environment, such as pharmaceutical quality control, any analytical method for this compound must be rigorously developed and validated. synzeal.com Method validation is the process of providing documented evidence that a method is "fit-for-purpose," meaning it reliably and consistently produces accurate results. particle.dkelementlabsolutions.com This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). particle.dkeuropa.eu

The development and validation of a robust HPLC method for this compound would involve assessing several key performance characteristics: elementlabsolutions.comlabmanager.com

Specificity: The ability of the method to unequivocally measure this compound in the presence of other components, such as its isomer β-dihydrothevinone, degradation products, and impurities. elementlabsolutions.com

Linearity: Demonstrating that the method's response (e.g., peak area) is directly proportional to the concentration of this compound over a specified range. elementlabsolutions.com

Accuracy: The closeness of the results obtained by the method to the true value. This is often assessed by analyzing samples with a known concentration of this compound. elementlabsolutions.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst) and intermediate precision (different days, analysts, or equipment). elementlabsolutions.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. elementlabsolutions.com

A validation protocol is established before the study, defining the experiments and acceptance criteria for each parameter. europa.eu The successful completion of this validation process ensures that the analytical method for this compound is reliable for its intended application, such as batch release testing or stability studies. particle.dk

Future Directions in Dihydrothevinone Research

Rational Design and De Novo Synthesis of Novel Opioid Receptor Ligands

The rational design and de novo synthesis of new opioid receptor ligands originating from the dihydrothevinone scaffold represent a promising frontier in medicinal chemistry. This approach moves away from traditional, often serendipitous, drug discovery methods towards a more targeted and predictive process. oncodesign-services.commdpi.com By leveraging a deep understanding of the structure-activity relationships (SAR) of this compound and its analogues, researchers can design molecules with specific properties. nih.gov The goal is to create ligands that exhibit high affinity and selectivity for a particular opioid receptor subtype (μ, δ, or κ), or that possess a desired mixed-receptor profile. mdpi.comnih.gov

A key strategy in the rational design of these novel ligands is the use of bitopic ligands. thermofisher.com These are molecules designed with two distinct binding domains connected by a linker. thermofisher.com This allows the ligand to simultaneously interact with the primary binding site (orthosteric site) and a secondary site (allosteric site) on the receptor. thermofisher.com This dual interaction can modulate the receptor's signaling pathways in unique ways, potentially separating the desired analgesic effects from adverse side effects. thermofisher.com For instance, ligands can be engineered to be "biased agonists," preferentially activating the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is linked to side effects like respiratory depression and constipation. thermofisher.comfrontiersin.org

The de novo synthesis approach allows for the creation of entirely new chemical entities, not just modifications of existing ones. This opens up a vast chemical space for exploration. thermofisher.com Researchers can design and synthesize compounds with novel core structures that still retain the key pharmacophoric elements of this compound necessary for opioid receptor activity. This could lead to the discovery of compounds with unprecedented pharmacological profiles.

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have been instrumental in this field. thermofisher.com High-resolution structures of opioid receptors bound to various ligands provide a detailed blueprint for the design of new molecules. thermofisher.comfrontiersin.org This structural information allows for a more precise understanding of the molecular interactions that govern ligand binding and receptor activation, guiding the design of more effective and safer opioid therapeutics. thermofisher.com

Exploration of this compound in Polypharmacological Research

Polypharmacology, the concept of a single drug interacting with multiple targets, is an increasingly important area of drug discovery. nih.govnih.gov While traditionally viewed as a source of side effects, the deliberate design of multi-target drugs is now seen as a potential strategy for treating complex diseases. mdpi.comnih.gov this compound and its derivatives are being explored in this context for their potential to modulate multiple biological pathways simultaneously. researchgate.net

The complex nature of many central nervous system (CNS) disorders often involves the dysregulation of multiple neurotransmitter systems. mdpi.com A drug that can interact with more than one target may offer a more effective therapeutic approach than a highly selective single-target agent. nih.gov For example, research into compounds that interact with both opioid and cannabinoid receptors is underway, with the goal of developing new pain treatments with improved side-effect profiles. uctm.edu

The investigation of this compound derivatives in polypharmacological research involves screening these compounds against a wide range of biological targets beyond the opioid receptors. This can uncover unexpected "off-target" activities that may be therapeutically beneficial. nih.gov This approach can also provide explanations for previously observed side effects and help in the design of safer drugs. nih.gov The systematic integration of computational modeling, synthetic chemistry, and in vitro and in vivo pharmacological testing is crucial for advancing this area of research. nih.gov

One example of a polypharmacological approach is the development of bifunctional ligands that have mixed selectivity for different opioid receptors. mdpi.com Such compounds have shown the potential for reduced tolerance and sufficient pain relief in preclinical studies. mdpi.com The exploration of this compound's polypharmacological potential could lead to the development of novel therapeutics for a variety of complex diseases.

Innovations in Stereoselective Synthetic Pathways for this compound Production

The development of innovative and efficient stereoselective synthetic pathways is critical for the production of this compound and its derivatives. mdpi.comnih.gov Stereoselectivity is of paramount importance in medicinal chemistry, as different stereoisomers of a chiral drug can have vastly different pharmacological activities and toxicities. nih.gov The synthesis of this compound, a complex molecule with multiple chiral centers, presents significant challenges.

Recent innovations in organic synthesis are being applied to address these challenges. nih.goveurofins.comresearchgate.net These include the development of new catalytic systems and methodologies that allow for the precise control of stereochemistry during the synthetic process. nih.govrsc.org For example, acid-catalyzed isomerization has been used to convert α-dihydrothevinone into β-dihydrothevinone. researchgate.net This ability to selectively produce a specific stereoisomer is crucial for structure-activity relationship studies and for the development of safe and effective drugs. researchgate.net

The goal of these innovative synthetic strategies is to develop routes that are not only highly stereoselective but also efficient and scalable. nih.goveurochemengineering.com This is essential for the practical production of these compounds for research and potential clinical development. The ability to rapidly and reliably synthesize a variety of this compound analogues is a key enabler for the exploration of their therapeutic potential. nih.gov

The following table provides an overview of some key aspects of stereoselective synthesis relevant to this compound:

Concept Description Relevance to this compound
Stereoselectivity The preferential formation of one stereoisomer over another in a chemical reaction.Essential for producing the desired biologically active isomer of this compound and its derivatives, avoiding potentially harmful off-target effects of other isomers.
Asymmetric Synthesis A method of chemical synthesis that introduces a new chiral center into a molecule in a selective manner.Crucial for building the complex, multi-chiral core structure of this compound from simpler, achiral starting materials.
Chiral Catalysis The use of a chiral catalyst to control the stereochemical outcome of a reaction.Enables the use of small amounts of a chiral substance to generate large quantities of a single enantiomer of a key intermediate in the synthesis of this compound.
Diastereoselective Synthesis The selective formation of one diastereomer over other possible diastereomers.Important for controlling the relative stereochemistry of multiple chiral centers within the this compound molecule. u-szeged.hu

Integration of Artificial Intelligence and Computational Chemistry in this compound Drug Discovery

Computational chemistry allows for the creation of detailed models of opioid receptors and their interactions with ligands like this compound. uctm.edunih.gov These models can be used to predict the binding affinity of new molecules, understand the structural basis of their activity, and guide the design of compounds with improved properties. indianabiosciences.orgnih.gov Molecular dynamics simulations, for example, can provide insights into the dynamic behavior of the receptor-ligand complex, helping to explain the mechanisms of receptor activation. nih.gov

The table below summarizes the key applications of AI and computational chemistry in this area:

Technology Application in this compound Research Potential Impact
Molecular Docking Predicting the binding mode and affinity of this compound derivatives to opioid receptors.Guides the rational design of new ligands with improved binding characteristics.
Molecular Dynamics Simulations Simulating the dynamic behavior of the receptor-ligand complex over time. nih.govProvides insights into the mechanism of receptor activation and the structural basis for ligand efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that relate the chemical structure of compounds to their biological activity. oncodesign-services.comEnables the prediction of the activity of new, unsynthesized compounds.
Machine Learning Training algorithms on large datasets to recognize patterns and make predictions. drughunter.comAccelerates the identification of promising drug candidates from virtual libraries. immunocure.us
Generative AI Creating novel molecular structures with desired properties. qubit-pharmaceuticals.comfrontiersin.orgExpands the chemical space for drug discovery and facilitates the design of innovative opioid ligands.

Q & A

Q. Methodological Guidance

  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation, particularly for distinguishing 7α/7β stereoisomers through coupling constants and NOE effects .
  • X-ray Crystallography : Resolves absolute configurations, critical for pharmacological studies .
  • Mass Spectrometry (HRMS) : Validates molecular formulas and detects trace impurities .
  • Yield Calculations : Use internal standards (e.g., deuterated analogs) to improve accuracy in quantitative analyses .

How do structural modifications to this compound impact opioid receptor binding and activity?

Pharmacological Research Focus
Derivatives like 6-O-desmethyl-dihydroetorphine exhibit altered receptor affinity due to:

  • Substituent Effects : Bulky groups (e.g., n-propyl) at C20 enhance µ-opioid receptor selectivity .
  • 3-O-Demethylation : Increases metabolic stability but may reduce blood-brain barrier penetration .
  • In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes, guiding rational design .
    Experimental Validation : Functional assays (e.g., cAMP inhibition in CHO-K1 cells) quantify potency and efficacy .

What strategies are recommended for designing stereoselective syntheses of this compound analogs?

Q. Advanced Synthetic Chemistry

  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to control stereochemistry during cycloaddition .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) favor axial attack in Grignard reactions, enhancing 20R-configuration yields .
  • Temperature Gradients : Lower temperatures (-20°C) reduce kinetic competition, favoring thermodynamically stable products .

How can researchers address reproducibility challenges in this compound-based opioid synthesis?

Q. Data-Driven Solutions

  • Protocol Standardization : Document reaction parameters (e.g., stirring rate, inert gas purity) to minimize batch variability .
  • Machine Learning : Train models on historical yield data to predict optimal conditions .
  • Cross-Lab Validation : Collaborate with independent labs to verify synthetic routes and analytical protocols .

What are the best practices for integrating this compound derivatives into preclinical opioid studies?

Q. Translational Research

  • Dose-Response Curves : Establish ED₅₀ values in rodent models (e.g., tail-flick assay) to compare efficacy with morphine .
  • Metabolic Profiling : Use LC-MS/MS to track hepatic clearance and metabolite formation .
  • Toxicity Screening : Assess respiratory depression and constipation in non-human primates to prioritize clinical candidates .

How can computational methods enhance the design of this compound-based analgesics?

Q. Interdisciplinary Approaches

  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with receptor binding data .
  • MD Simulations : Analyze ligand-receptor dynamics (e.g., µ-opioid receptor conformational changes) over nanosecond timescales .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and off-target effects early in development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.